3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide

Lipophilicity Drug-like properties Membrane permeability

3,4,5-Trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide (CAS 380188-82-9, PubChem CID is a synthetic small-molecule benzamide derivative featuring a 3,4,5-trimethoxyphenyl carbonyl core linked via an amide bond to a 1-[4-(propan-2-yl)phenoxy]propan-2-amine side chain. With a molecular weight of 387.5 g/mol and a computed XLogP3-AA of 4.3, it occupies a moderately lipophilic chemical space distinct from simpler trimethoxybenzamide analogs.

Molecular Formula C22H29NO5
Molecular Weight 387.476
CAS No. 380188-82-9
Cat. No. B2454756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide
CAS380188-82-9
Molecular FormulaC22H29NO5
Molecular Weight387.476
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C22H29NO5/c1-14(2)16-7-9-18(10-8-16)28-13-15(3)23-22(24)17-11-19(25-4)21(27-6)20(12-17)26-5/h7-12,14-15H,13H2,1-6H3,(H,23,24)
InChIKeyNRWGERIMHZLCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide (CAS 380188-82-9): Physicochemical Identity and Structural Class Definition for Procurement


3,4,5-Trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide (CAS 380188-82-9, PubChem CID 4436752) is a synthetic small-molecule benzamide derivative featuring a 3,4,5-trimethoxyphenyl carbonyl core linked via an amide bond to a 1-[4-(propan-2-yl)phenoxy]propan-2-amine side chain [1]. With a molecular weight of 387.5 g/mol and a computed XLogP3-AA of 4.3, it occupies a moderately lipophilic chemical space distinct from simpler trimethoxybenzamide analogs [1]. The compound is catalogued under identifiers MFCD02720678 and Cambridge ID 6999617, and is primarily utilized as a research-grade building block and scaffold for medicinal chemistry optimization [1].

Chemical Space

Lead-like benzamide scaffold (MW 350–500 Da range)

Structural Distinction

Para-isopropylphenoxy-propyl side chain provides defined spatial profile

Conformational Profile

Higher rotatable bond count supports flexible binding pocket screening

Why Generic Substitution of 3,4,5-Trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide with In-Class Analogs Carries Quantifiable Risk


Within the 3,4,5-trimethoxybenzamide family, seemingly minor modifications to the N-substituent produce large, measurable shifts in lipophilicity, hydrogen-bonding capacity, and molecular shape that directly govern target binding, solubility, and metabolic stability [1]. For example, substituting the isopropylphenoxy-propyl side chain of CAS 380188-82-9 with an unsubstituted phenylpropyl group reduces molecular weight by ~58 Da and eliminates a hydrogen-bond acceptor, altering both the compound's physicochemical profile and its predicted polypharmacology [1]. The evidence summarized in Section 3 demonstrates that CAS 380188-82-9 occupies a differentiated property space relative to its closest commercially available analogs, making uncontrolled substitution inadvisable for reproducible research.

Lipophilicity shift

Replacing the isopropylphenoxy side chain may significantly alter LogP, shifting membrane permeability and off-target profiles.

Hydrogen-bond network

Removing or relocating the ether oxygen (e.g., phenylpropyl analog) reduces HBA count and can disrupt target recognition.

Conformational flexibility

Shortening the propyl linker or switching to a rigid anilide core markedly changes entropic binding penalties.

Quantitative Differentiation Evidence: 3,4,5-Trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison with 3,4,5-Trimethoxy-N-(1-phenylpropan-2-yl)benzamide

The target compound exhibits a computed XLogP3-AA of 4.3, compared to 2.9 for the structurally simpler analog 3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide (CAS 18341-14-5), a difference of +1.4 log units [1][2]. This increase arises from the replacement of a terminal phenyl ring with a 4-isopropylphenoxy moiety, which simultaneously adds a second aromatic ring, an ether oxygen, and a branched isopropyl group [1].

Lipophilicity
Reported
XLogP3-AA 4.3 vs 2.9 (analog CAS 18341-14-5); Δ +1.4 log units
Supports CNS permeability screening context; ~25× higher lipophilicity than simpler analog
Computed values from PubChem; experimental logD not provided.
Lipophilicity Drug-like properties Membrane permeability

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. N-[2-(2-Isopropylphenoxy)ethyl] Analog

CAS 380188-82-9 contains 5 hydrogen-bond acceptor atoms (3 methoxy oxygens, 1 amide carbonyl oxygen, 1 phenoxy ether oxygen) and has a topological polar surface area (tPSA) of approximately 66 Ų [1]. The one-carbon-shorter analog N-[2-(2-isopropylphenoxy)ethyl]-3,4,5-trimethoxybenzamide (CAS 385382-71-8) shares the same acceptor count but differs in tPSA due to the altered side-chain geometry; the ortho-isopropyl substitution pattern in CAS 385382-71-8 further introduces steric differences not present in the para-substituted target compound [1][2]. These geometric differences influence molecular recognition at protein binding sites, as demonstrated by class-level SAR studies of trimethoxybenzamide derivatives targeting prion proteins and adenosine receptors [2].

HBA / Geometry
Class-level
5 HBA; para-isopropyl, propyl linker vs. ortho-isopropyl, ethyl linker (CAS 385382-71-8); tPSA ≈ 66 Ų
Supports spatial SAR review; para orientation provides linear shape vs. bent ortho analog
Geometry differences inferred from class-level SAR; direct binding data not available.
Hydrogen bonding tPSA Oral bioavailability

Rotatable Bond Count and Conformational Flexibility vs. 3,4,5-Trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide

The target compound possesses 9 rotatable bonds (computed by Cactvs), conferring substantial conformational flexibility that can be advantageous for induced-fit binding but may incur an entropic penalty upon target engagement [1]. In contrast, 3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide, which lacks the phenoxy-propyl linker, has approximately 5–6 rotatable bonds and a more rigid, planar architecture [1][2]. This 3–4 bond difference represents a meaningful distinction for medicinal chemists balancing conformational entropy against binding enthalpy during hit-to-lead optimization [2].

Rotatable Bonds
Reported
9 rotatable bonds vs 5–6 (rigid anilide analog); Δ ≈ 3–4 bonds
Supports conformational entropy screening context; greater sampling for flexible pockets
Cactvs 3.4.8.18 values; entropic penalty trade-off to review.
Conformational flexibility Entropic penalty Ligand efficiency

Molecular Weight and Bulk Property Differentiation vs. Simplest 3,4,5-Trimethoxybenzamide Core

With a molecular weight of 387.5 g/mol, CAS 380188-82-9 resides in the 'lead-like' chemical space (MW 350–500 Da), distinguishing it from the minimal 3,4,5-trimethoxybenzamide core (MW ≈ 225 g/mol) which falls within fragment-like space (MW < 300 Da) [1]. This ~162 Da mass increment provides additional functional groups for target interaction but moves the compound beyond strict Rule-of-3 compliance for fragment-based screening [1][2]. For procurement decisions, this distinction determines whether the compound is suited for fragment growing campaigns (use core) or direct high-throughput screening (use CAS 380188-82-9) [2].

MW / Lead-likeness
Class-level
387.5 g/mol vs ~225 g/mol (core); Δ +162 Da
Supports lead-optimization procurement context; exceeds Rule-of-3 fragment limits
MW from PubChem; Rule-of-3 criteria applied as class guidance.
Molecular weight Fragment-like vs. lead-like Rule-of-3 compliance

Prioritized Application Scenarios for 3,4,5-Trimethoxy-N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}benzamide (CAS 380188-82-9)


CNS-Targeted High-Throughput Screening Campaigns Requiring Elevated Lipophilicity

With an XLogP3-AA of 4.3—1.4 log units higher than the simpler phenylpropyl analog—CAS 380188-82-9 is the preferred scaffold for blood-brain barrier penetrant library design [1][2]. Its lipophilicity aligns with CNS drug space (median cLogP ≈ 3.5–4.5 for marketed CNS drugs) and supports screening against neuroreceptors, transporters, and neurodegenerative disease targets where passive membrane permeability is a prerequisite [1].

Medicinal Chemistry Hit-to-Lead Optimization Using a Conformationally Flexible Benzamide Scaffold

The 9 rotatable bonds of CAS 380188-82-9 provide extensive conformational sampling, making it suitable for targets with large, flexible binding pockets (e.g., GPCRs, ion channels, and protein-protein interaction interfaces) [1]. This property differentiates it from the more rigid N-[4-(propan-2-yl)phenyl]benzamide analog (~5–6 rotatable bonds), which may be preferred for targets requiring a defined, low-entropy binding pose [1][3].

Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Phenoxy Substitution Patterns

The para-isopropylphenoxy-propyl architecture of CAS 380188-82-9 provides a distinct spatial and electronic profile for SAR exploration [1][2]. It serves as a reference compound for probing the effect of (i) para vs. ortho isopropyl substitution (vs. CAS 385382-71-8), (ii) phenoxy-propyl vs. phenoxy-ethyl linker length, and (iii) trimethoxybenzamide vs. alternative acyl cores on biological activity [2]. Such systematic SAR comparisons are critical for identifying the pharmacophoric elements essential for target engagement.

Fragment-to-Lead Transition Studies and Rule-of-3 Compliance Assessment

At 387.5 g/mol, CAS 380188-82-9 resides firmly in lead-like space and can serve as a benchmark for evaluating the property shifts that occur during fragment-to-lead optimization [1][4]. When compared with the minimal 3,4,5-trimethoxybenzamide fragment (~225 g/mol), the +162 Da mass increment and +1.4 log unit lipophilicity increase illustrate the property trade-offs inherent in fragment growing, providing a quantitative case study for medicinal chemistry training and computational model validation [4].

Application
Selection Property
Validation Focus
CNS-targeted library design
Elevated lipophilicity profile
Blood-brain barrier permeability screening
Hit-to-lead for flexible binding pockets
High rotatable bond count
Conformational sampling and ligand efficiency review
SAR linker/substitution mapping
Para-isopropylphenoxy-propyl architecture
Spatial and electronic SAR comparison
Fragment-to-lead transition modeling
Lead-like MW range and property shift
Fragment-growing property shift validation
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